N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Overview
Description
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a useful research compound. Its molecular formula is C14H9BrN4O2 and its molecular weight is 345.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties : A study explored the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, which can be functionalized for various applications (Balog, Hajos, & Riedl, 2013).
Cytotoxic Activity and Fluorescence : Another research focused on synthesizing 3-hydroxyquinolin-4(1H)-one derivatives, assessing their cytotoxic activity against cancer cell lines, and studying their fluorescence properties (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Vicarious Nucleophilic Amination : A study demonstrated the amination of nitropyridines and nitroisoquinolines, indicating potential for synthesizing amino-substituted derivatives (Bakke, Svensen, & Trevisan, 2001).
Crystal Structure Analysis : Research on the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amines provided insights into their crystal structures and stability through intermolecular interactions (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).
Pharmacological Activities : A study synthesized various 6-bromoquinazolinone derivatives, testing them for anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Intermediate in PI3K/mTOR Inhibitors : Research discussed the synthesis of a key intermediate in PI3K/mTOR inhibitors, which are important in the field of cancer therapeutics (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Synthesis and Chemical Properties : Various studies have been conducted on the synthesis of quinazoline derivatives and their chemical properties, including reactions with amines and other organic compounds (Gescher, Stevens, & Turnbull, 1977); (Ibrahim, 1997); (Wang, Song, Dixon, Kurth, & Lam, 2005); (Zhang, Huang, Deng, Mao, & Peng, 2018); (Ragaini, Cenini, Turra, & Caselli, 2004); (Kozhevnikov, Sattarova, Zalesov, Gradel', & Plaksina, 1982); (Zhang, Barker, Lou, & Saneii, 2001); (Beak & Selling, 1989); (Sedova & Shkurko, 1995); (Davidkov & Simov, 1981).
Apoptosis Induction and Anticancer Activity : The discovery of specific quinazoline derivatives as potent apoptosis inducers and efficacious anticancer agents was highlighted, with one compound showing high blood-brain barrier penetration (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Regioselectivity in Nucleophilic Displacement : A study on 5,7-dinitroquinazoline-4-ones revealed remarkable regioselectivity in nucleophilic displacement of nitro groups with amines, leading to the formation of 5-aminoquinazolones (Kislyi, Samet, Strelenko, & Semenov, 2008).
Vicarious Nucleophilic Amination with Triazole : The reaction of nitroquinolines with 4-amino-1,2,4-triazole, leading to amino products, was studied, showing potential applications in chemical synthesis (Szpakiewicz & Grzegożek, 2008).
Properties
IUPAC Name |
N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKGSSRIBVAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416140 | |
Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-77-0 | |
Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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